(E)-3-(4-benzylpiperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile
Description
(E)-3-(4-Benzylpiperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile is a sulfonyl acrylonitrile derivative featuring a benzylpiperazine moiety and a 3,4-dimethylphenylsulfonyl group. Such compounds are explored for therapeutic applications, including antiviral and antimalarial activities, owing to their ability to form stable adducts with proteins or enzymes .
Properties
IUPAC Name |
(E)-3-(4-benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-18-8-9-21(14-19(18)2)28(26,27)22(15-23)17-25-12-10-24(11-13-25)16-20-6-4-3-5-7-20/h3-9,14,17H,10-13,16H2,1-2H3/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNYFZBWKCJWIB-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Impact: Electron-withdrawing groups (e.g., 4-nitrophenyl in Compound 19) enhance electrophilicity at the acrylonitrile’s α-carbon, promoting covalent binding . Bulky substituents (e.g., 3,4-dimethylphenyl in the target compound) may improve selectivity by sterically hindering non-target interactions.
Heterocyclic Modifications :
- Pyrrole and thiazole derivatives (e.g., Compounds 13 and ) exhibit distinct binding modes due to aromatic π-π stacking or hydrogen-bonding capabilities.
- Piperazine derivatives (e.g., the target compound and ) enhance solubility and modulate pharmacokinetics via amine protonation .
Stereochemical Influence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
